molecular formula C9H8Cl2F3N B15322361 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine

Cat. No.: B15322361
M. Wt: 258.06 g/mol
InChI Key: UDJVWTSMXNMUEY-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine is a chemical building block of high interest in pharmaceutical and agrochemical research. This compound features a 2,6-dichlorophenyl moiety, a substituent known in medicinal chemistry for its ability to contribute to molecular stability and target binding . Simultaneously, the 1,1,1-trifluoropropan-2-amine group is a privileged scaffold in drug discovery, with the trifluoromethyl group often used to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability . The integration of these two distinct pharmacophores makes this amine a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize it in the exploration of new active compounds, particularly through its incorporation as a core structure in amide formation, nucleophilic displacement reactions, or as a precursor in heterocyclic synthesis. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C9H8Cl2F3N

Molecular Weight

258.06 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H8Cl2F3N/c10-6-2-1-3-7(11)5(6)4-8(15)9(12,13)14/h1-3,8H,4,15H2

InChI Key

UDJVWTSMXNMUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with trifluoroacetone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dichlorophenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine to four related compounds based on structural features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine Propan-2-amine 2,6-Dichlorophenyl, CF₃ Amine, aryl halides Drug intermediates, agrochemicals
3-(2,6-Dichlorophenyl)-1,1-dimethylurea (from ) Urea 2,6-Dichlorophenyl, N,N-dimethyl Urea, aryl halides Herbicides (e.g., diuron analogs)
1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea (from ) Thiourea 2,6-Dichlorophenyl, aminoethyl Thiourea, aryl halides Biochemical research, enzyme inhibitors
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine (from ) Thiadiazole 2,6-Difluorophenyl Thiadiazole, amine Antimicrobial agents, crystallography studies

Key Comparative Insights

Substituent Effects on Reactivity and Binding The 2,6-dichlorophenyl group in the target compound and its analogs (e.g., 3-(2,6-dichlorophenyl)-1,1-dimethylurea) introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors. In contrast, the 2,6-difluorophenyl group in 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine reduces steric bulk compared to chlorine, possibly favoring interactions with polar residues in biological targets .

Functional Group Influence on Stability and Activity The amine group in the target compound and its thiadiazol-2-amine analog () allows for hydrogen bonding, critical for interactions with biological targets. However, the thiourea group in 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)-thiourea introduces sulfur-mediated interactions (e.g., van der Waals forces), which may alter selectivity compared to the target’s trifluoromethyl-amine backbone . The trifluoromethyl group in the target compound enhances metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs like dimethylurea derivatives .

Synthetic and Analytical Considerations The target compound’s trifluoropropan-2-amine backbone likely requires specialized fluorination techniques (e.g., Swern oxidation or nucleophilic substitution), contrasting with the simpler urea/thiourea syntheses seen in and . Analytical challenges include distinguishing between positional isomers (e.g., 2,6-dichloro vs. 3,5-dichloro substituents) via HPLC or mass spectrometry, as noted in dimethylurea analogs .

Research Findings and Limitations

  • Gaps in Evidence : Direct pharmacological or toxicological data for the target compound are absent in the provided sources. Comparisons rely on structural analogs, necessitating further empirical validation.
  • Safety and Regulation: Unspecified impurities in halogenated amines (e.g., ’s controlled impurities in drospirenone analogs) highlight the need for stringent quality control in synthesis .

Biological Activity

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine is a synthetic organic compound that has garnered interest in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound possesses significant structural characteristics:

  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
  • Dichlorophenyl Moiety : Influences the compound's interactions with biological targets.

Research indicates that 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine interacts with various molecular targets in biological systems. The presence of the trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound can bind selectively to certain enzymes involved in metabolic pathways, altering their activity.
  • Receptor Modulation : It may influence receptor-mediated signaling pathways, which is crucial for its therapeutic effects.

Biological Activities

The biological activities of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine have been explored in various studies. Notable activities include:

  • Antimicrobial Activity : Similar compounds exhibit significant antimicrobial effects. This compound's structure suggests potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through modulation of inflammatory mediators.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine. Below are summaries of relevant findings:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a related compound with a similar dichlorophenyl structure. Results indicated effective inhibition of bacterial growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) against common pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Potential

In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cultures. The effective concentration was found to be around 25 µM, suggesting a promising anti-inflammatory profile .

Comparative Analysis Table

Compound NameBiological ActivityIC50 (µg/mL)Mechanism of Action
3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amineAntimicrobial10 - 50Enzyme inhibition
Related Compound A (3-(2,4-Dichlorophenyl)-...)Antimicrobial15 - 55Enzyme inhibition
Related Compound B (3-(2,6-Dichlorophenyl)-...)Anti-inflammatory25Cytokine modulation

Pharmacokinetic Properties

Understanding the pharmacokinetics of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes; however, further research is needed to elucidate specific pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For halogenated phenylamines, a common approach is reacting 2,6-dichlorophenyl precursors with trifluoromethyl ketones under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Subsequent reduction of the intermediate imine with agents like sodium cyanoborohydride (NaBH3CN) in acidic media (e.g., acetic acid) yields the amine. Reaction optimization should focus on controlling steric hindrance from the dichlorophenyl group and ensuring complete trifluoromethyl incorporation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the dichlorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C9H7Cl2F3N, calculated ~267.98 g/mol).
  • HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water gradient .

Q. What solvents and conditions stabilize this amine during storage?

  • Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at 4°C in amber vials to prevent degradation. Anhydrous solvents like dichloromethane or acetonitrile are preferred for dissolution. Avoid prolonged exposure to moisture or light, as the trifluoromethyl group may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,6-dichlorophenyl moiety imposes significant steric hindrance, limiting axial attack in reactions like Suzuki-Miyaura coupling. Electron-withdrawing chlorine atoms activate the ring toward electrophilic substitution but deactivate it toward nucleophilic pathways. Computational studies (DFT) can map charge distribution to predict regioselectivity. Experimental validation requires controlled Pd-catalyzed coupling with boronates under mild conditions (e.g., 60°C, K2CO3 base) .

Q. What contradictory data exist regarding the metabolic stability of trifluorinated amines in biological systems?

  • Methodological Answer : While trifluoromethyl groups generally enhance metabolic stability by resisting oxidation, some studies report unexpected hydrolysis of the C-F bond in hepatic microsomes. To resolve contradictions:

  • Perform in vitro microsomal assays (human/rat) with LC-MS monitoring.
  • Compare half-life (t½) with non-fluorinated analogs.
  • Use isotopic labeling (¹⁸O-H2O) to trace hydrolysis pathways .

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?

  • Methodological Answer :

Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT2A, D2).

MD simulations : Assess stability of ligand-receptor complexes in lipid bilayers (100 ns trajectories, GROMACS).

QSAR analysis : Corrogate electronic parameters (Hammett σ) of substituents with experimental IC50 values from radioligand assays .

Q. What strategies mitigate racemization during chiral resolution of this amine?

  • Methodological Answer :

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases.
  • Kinetic resolution : Employ enantioselective enzymes (e.g., lipases) in organic-aqueous biphasic systems.
  • Low-temperature crystallization : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) at -20°C to minimize epimerization .

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